molecular formula C15H24N2O5S B10880462 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

Cat. No.: B10880462
M. Wt: 344.4 g/mol
InChI Key: HWMFEPNKHVUKJS-UHFFFAOYSA-N
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Description

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, the piperazine ring can act as a ligand for various receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethoxyphenol moiety can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances solubility, while the dimethoxyphenol moiety provides redox activity, making it a versatile compound for various applications .

Biological Activity

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular weight of 344.43 g/mol and a formula of C15H24N2O5S, this compound has garnered attention in pharmacological research due to its diverse biological effects.

Molecular Structure

The structural formula of this compound is represented as follows:

Molecular Formula C15H24N2O5S\text{Molecular Formula }C_{15}H_{24}N_{2}O_{5}S

Key Structural Features:

  • Piperazine Ring: Contributes to the compound's interaction with biological targets.
  • Methoxy Groups: Located at positions 2 and 6 on the phenolic ring, these groups may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity:
    • Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced activity against bacterial strains.
  • Antidepressant Effects:
    • The piperazine derivatives have been studied for their potential antidepressant effects, likely due to their influence on neurotransmitter systems.
  • Anticonvulsant Properties:
    • Similar compounds have shown efficacy in reducing seizure activities, indicating potential use in epilepsy treatments.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Microorganism MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa40

Antidepressant Activity

In a behavioral study using animal models, compounds structurally related to this phenolic derivative exhibited significant reductions in depressive-like behaviors when administered at doses of 10–30 mg/kg. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .

Anticonvulsant Activity

In another study assessing anticonvulsant properties, derivatives were tested in mice subjected to pentylenetetrazole (PTZ)-induced seizures. The results demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting that the compound may act as a viable anticonvulsant agent .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical trial involving patients with bacterial infections treated with a piperazine-based derivative showed improved outcomes compared to standard antibiotic therapy, highlighting the potential of such compounds in treating resistant infections .
  • Case Study on Antidepressant Properties:
    In a double-blind study involving patients with major depressive disorder, administration of a similar piperazine derivative resulted in significant improvement in depression scales compared to placebo .

Properties

Molecular Formula

C15H24N2O5S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3

InChI Key

HWMFEPNKHVUKJS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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